molecular formula C19H23NO4 B592392 (S)-2-Amino-5-methoxytetralin (S)-mandelate CAS No. 439133-67-2

(S)-2-Amino-5-methoxytetralin (S)-mandelate

Cat. No. B592392
M. Wt: 329.396
InChI Key: GTWGCLZVABLEAP-ANNIYNITSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .

Scientific Research Applications

Synthesis and Application in Parkinson's Disease Treatment

(S)-2-Amino-5-methoxytetralin (S)-mandelate has been synthesized through the resolution of its racemic mixture using diastereomeric salt formation with (S)-mandelic acid. This chiral compound, after synthesis, serves as an intermediate in assembling N-0923, a potent dopamine D2 agonist. N-0923 has shown effectiveness against Parkinson's disease. The synthesis process involves Birch reduction and reductive amination steps under specific conditions, indicating the compound's significant role in medicinal chemistry, especially in neurodegenerative disease treatment (Hirayama, Ikunaka, & Matsumoto, 2005).

Enzymatic Activity and Enantioselectivity

Research has delved into the optimization of enzyme activity and enantioselectivity, vital for producing chiral compounds. (S)-Mandelate and its derivatives play a role in this optimization. One study demonstrated that combined substrate engineering and covalent immobilization increased both enzyme activity and enantioselectivity in the hydrolysis of (R,S)-mandelates. This research highlights the compound's relevance in biocatalysis and industrial applications for producing specific enantiomers of chiral compounds (Wang, Tsai, & Chen, 2008).

Chiral Coordination Polymers

(S)-Mandelate has been used in constructing chiral coordination polymers. These polymers exhibit potential in enantioselective recognition and sensing, indicating the compound's utility in materials science. The study shows that mandelic acid and its derivatives can influence the packing and properties of coordination polymers, shedding light on the structural versatility and applications of (S)-mandelate in designing materials with specific functions (Tay & Hua, 2021).

Enzymatic Racemization and Biotransformation

The enzymatic racemization of mandelic acid and its derivatives is another critical application. Mandelate racemase, an enzyme that catalyzes the interconversion of mandelic acid enantiomers, has been studied for its substrate tolerance and potential in preparative-scale biotransformations. This enzyme's broad substrate tolerance and stability make it an excellent candidate for racemization of non-natural α-hydroxycarboxylic acids, indicating (S)-mandelate's significance in biotechnological applications and chiral chemistry (Felfer et al., 2005).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity data, flammability, reactivity, and environmental impact .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis or use of the compound could be improved .

properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWGCLZVABLEAP-ANNIYNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693867
Record name (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-methoxytetralin (S)-mandelate

CAS RN

439133-67-2
Record name (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-5-methoxytetralin (S)-mandelate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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